molecular formula C24H22ClNO2 B594048 (4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone CAS No. 1379604-69-9

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

Cat. No.: B594048
CAS No.: 1379604-69-9
M. Wt: 391.9 g/mol
InChI Key: CYMQEAJNLISWKK-UHFFFAOYSA-N
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Description

JWH 398 N-(5-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite. It is a derivative of JWH 398, which is known to activate both cannabinoid receptor 1 and cannabinoid receptor 2. This compound is often used in forensic and research applications to study the metabolism of synthetic cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 398 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the N-pentyl chain of JWH 398. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective hydroxylation at the 5-position of the pentyl chain .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis would likely involve similar hydroxylation reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects by interacting with cannabinoid receptors, specifically cannabinoid receptor 1 and cannabinoid receptor 2. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The hydroxylation of the N-pentyl chain may alter the binding affinity and activity of the compound compared to its parent compound, JWH 398 .

Comparison with Similar Compounds

Uniqueness: JWH 398 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 5-position of the N-pentyl chain. This structural modification can influence its metabolic stability, receptor binding affinity, and overall pharmacological profile compared to other similar compounds .

Properties

IUPAC Name

(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMQEAJNLISWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017849
Record name JWH-398 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379604-69-9
Record name JWH-398 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What analytical method was used to detect JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?

A1: The research utilized Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) to detect and differentiate JWH 398 N-(5-hydroxypentyl) metabolite in equine urine samples. [] This technique is highly sensitive and allows for the identification and quantification of specific compounds within complex mixtures. []

Q2: Was the method successful in extracting and detecting JWH 398 N-(5-hydroxypentyl) metabolite in equine urine?

A2: Yes, the research confirmed that JWH 398 N-(5-hydroxypentyl) metabolite could be successfully extracted from equine urine and detected using the LC-MS/MS method. []

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